molecular formula C25H30N6O2 B2563647 3-(3-methoxyphenyl)-1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide CAS No. 2034408-95-0

3-(3-methoxyphenyl)-1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2563647
CAS No.: 2034408-95-0
M. Wt: 446.555
InChI Key: QZPGQNJAWQHIIY-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C25H30N6O2 and its molecular weight is 446.555. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, which include molecules with rings containing atoms of at least two different elements, are of significant interest in medicinal chemistry due to their diverse therapeutic properties. The synthesis and characterization of novel heterocyclic compounds derived from structurally similar compounds to the one have been explored for their potential anti-inflammatory, analgesic, and antimicrobial activities. These studies highlight the potential of such compounds in developing new therapeutic agents.

  • Synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from related structures demonstrated promising anti-inflammatory and analgesic activities, suggesting a pathway for the development of new drugs (Abu‐Hashem et al., 2020).

Antimicrobial and Antitubercular Activities

The antimicrobial and antitubercular properties of compounds derived from or structurally similar to the queried chemical have been a focus, indicating their potential application in addressing resistant microbial strains and tuberculosis.

  • A study on fluoroquinolone-based 4-thiazolidinones, which shares a structural motif with the compound of interest, showed significant antifungal and antibacterial activities, underscoring the compound's potential in antimicrobial research (Patel & Patel, 2010).

Cancer Research

Research into compounds with similar structures has also extended into the field of cancer, where they have been evaluated for their cytotoxicity against various cancer cell lines. This suggests potential applications in the development of new chemotherapeutic agents.

  • The synthesis and cytotoxic activity of N-[2-(Dimethylamino)ethyl] carboxamide derivatives of benzofuro[2,3-b]quinoline and related compounds demonstrated growth inhibition properties against a series of cancer cell lines, indicating their potential use in cancer treatment (Bu, Deady, & Denny, 2000).

Antiproliferative Activity

The exploration of antiproliferative activities against human cancer cells by compounds sharing structural features with the query compound highlights the potential for their use in cancer therapy, particularly through mechanisms such as tubulin polymerization inhibition.

  • A study on indenopyrazoles, related in structural complexity, identified a compound with promising antiproliferative activity toward human cancer cells, functioning through tubulin polymerization inhibition (Minegishi et al., 2015).

Properties

IUPAC Name

5-(3-methoxyphenyl)-2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O2/c1-30-23(15-22(29-30)17-6-5-7-19(14-17)33-2)25(32)28-18-10-12-31(13-11-18)24-20-8-3-4-9-21(20)26-16-27-24/h5-7,14-16,18H,3-4,8-13H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPGQNJAWQHIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3CCN(CC3)C4=NC=NC5=C4CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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